molecular formula C15H21N3O2 B11748713 4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol

4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol

Cat. No.: B11748713
M. Wt: 275.35 g/mol
InChI Key: KRHUEZNCUJNDFE-UHFFFAOYSA-N
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Description

4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol is an organic compound characterized by a benzene ring substituted with a pyrazole moiety and a diol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol typically involves multi-step organic reactions One common route starts with the preparation of the pyrazole ring, followed by its attachment to the benzene ring through a series of substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing purification techniques like crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrazole ring or the benzene ring.

    Substitution: Halogenation or nitration can occur on the benzene ring, leading to different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups may yield diketones, while halogenation can produce halogen-substituted derivatives.

Scientific Research Applications

4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    4-[(1H-pyrazol-4-yl)methyl]benzene-1,3-diol: Lacks the 2-methylpropyl group, leading to different chemical and biological properties.

    4-[(1H-pyrazol-4-yl)methyl]benzene-1,2-diol: Similar structure but with different positioning of the diol groups.

    4-[(1H-pyrazol-4-yl)methyl]benzene-1,4-diol: Another isomer with different diol positioning.

Uniqueness

The presence of the 2-methylpropyl group in 4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

4-[[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]methyl]benzene-1,3-diol

InChI

InChI=1S/C15H21N3O2/c1-11(2)9-18-10-12(7-17-18)6-16-8-13-3-4-14(19)5-15(13)20/h3-5,7,10-11,16,19-20H,6,8-9H2,1-2H3

InChI Key

KRHUEZNCUJNDFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=C(C=C(C=C2)O)O

Origin of Product

United States

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